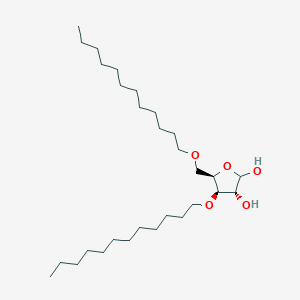
Iloprost-d4 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iloprost-d4 (Major) is a deuterated form of iloprost, a synthetic analogue of prostacyclin. Prostacyclin is a naturally occurring compound in the body that plays a crucial role in inhibiting platelet aggregation and dilating blood vessels. Iloprost-d4 (Major) is primarily used as an internal standard for the quantification of iloprost in various analytical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iloprost-d4 (Major) involves the incorporation of deuterium atoms into the iloprost molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core structure of iloprost, followed by the selective introduction of deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of iloprost-d4 (Major) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Iloprost-d4 (Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of iloprost-d4 (Major) can lead to the formation of various oxygenated derivatives, while reduction can yield deuterated alcohols .
Aplicaciones Científicas De Investigación
Iloprost-d4 (Major) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify iloprost levels.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in conditions such as pulmonary arterial hypertension and acute respiratory distress syndrome.
Industry: Used in the development and testing of new pharmaceuticals and other chemical products .
Mecanismo De Acción
Iloprost-d4 (Major) exerts its effects by mimicking the action of prostacyclin. It binds to specific receptors on the surface of cells, leading to the activation of signaling pathways that result in vasodilation and inhibition of platelet aggregation. The molecular targets include the prostacyclin receptor and other related receptors involved in vascular and platelet function .
Comparación Con Compuestos Similares
Similar Compounds
Epoprostenol: Another synthetic analogue of prostacyclin, used for similar therapeutic applications.
Treprostinil: A prostacyclin analogue with a longer half-life, used in the treatment of pulmonary arterial hypertension.
Beraprost: An orally active prostacyclin analogue with similar pharmacological properties .
Uniqueness
Iloprost-d4 (Major) is unique due to its deuterated structure, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of iloprost levels is critical .
Propiedades
Fórmula molecular |
C22H32O4 |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]-3,3,4,4-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1/i5D2,6D2 |
Clave InChI |
HIFJCPQKFCZDDL-GYJNXEMESA-N |
SMILES isomérico |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C/1\C[C@H]2C[C@H]([C@@H]([C@H]2C1)/C=C/[C@H](C(C)CC#CC)O)O |
SMILES canónico |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione](/img/structure/B13447638.png)
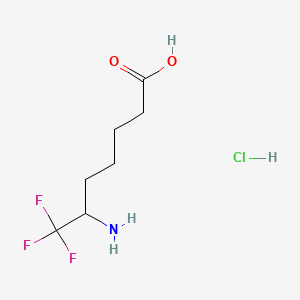
![(6R,7S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13447649.png)
![rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13447656.png)
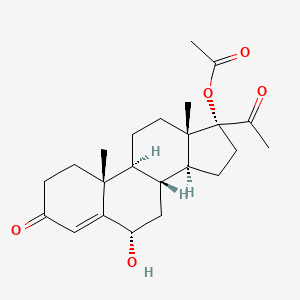
![rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13447666.png)
![1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol](/img/structure/B13447682.png)
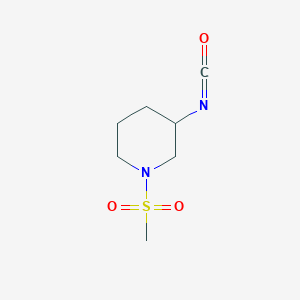
![(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester; T 2588A](/img/structure/B13447696.png)
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)
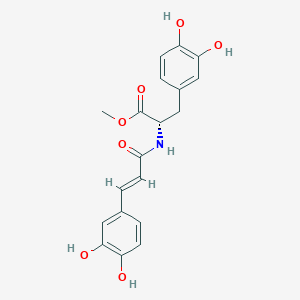
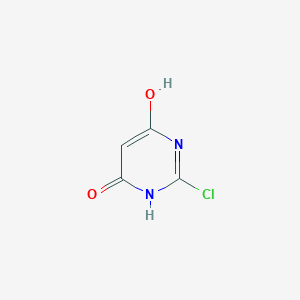
![tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate](/img/structure/B13447718.png)
